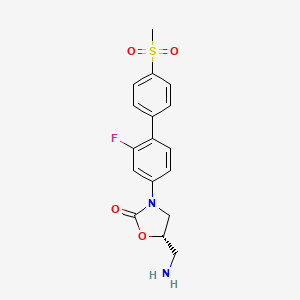
Antituberculosis agent-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antituberculosis agent-10 is a compound used in the treatment of tuberculosis, a contagious bacterial infection caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antituberculosis agent-10 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Antituberculosis agent-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties and activities .
Wissenschaftliche Forschungsanwendungen
Antituberculosis agent-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antituberculosis agents.
Biology: The compound is used in biological studies to understand its effects on Mycobacterium tuberculosis and other microorganisms.
Medicine: this compound is a critical component in the development of new treatment regimens for drug-resistant tuberculosis.
Wirkmechanismus
Antituberculosis agent-10 exerts its effects by targeting specific molecular pathways within Mycobacterium tuberculosis. The compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts cell wall formation, leading to cell death. The primary molecular targets include enzymes involved in mycolic acid synthesis, such as arabinosyltransferases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoniazid: A first-line antituberculosis agent that also targets mycolic acid synthesis.
Rifampicin: Another first-line agent that inhibits RNA synthesis in Mycobacterium tuberculosis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the bacterial cell wall.
Uniqueness
Antituberculosis agent-10 is unique in its ability to target multiple pathways within Mycobacterium tuberculosis, making it effective against drug-resistant strains. Its broad-spectrum activity and ability to overcome resistance mechanisms set it apart from other antituberculosis agents .
Eigenschaften
Molekularformel |
C17H17FN2O4S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(5S)-5-(aminomethyl)-3-[3-fluoro-4-(4-methylsulfonylphenyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H17FN2O4S/c1-25(22,23)14-5-2-11(3-6-14)15-7-4-12(8-16(15)18)20-10-13(9-19)24-17(20)21/h2-8,13H,9-10,19H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
GKKCWYDKVOUUMW-ZDUSSCGKSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN)F |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CC(OC3=O)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


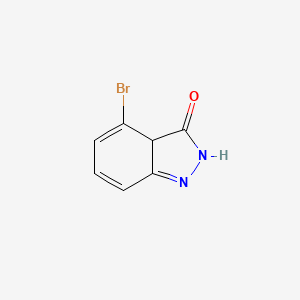
![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)

![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
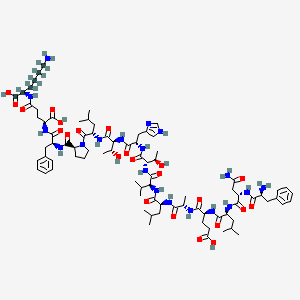

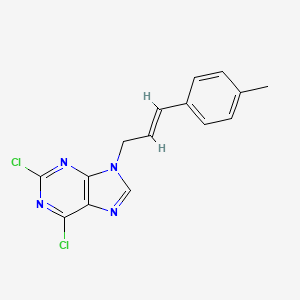
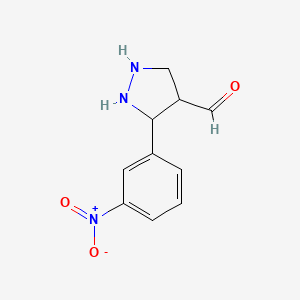
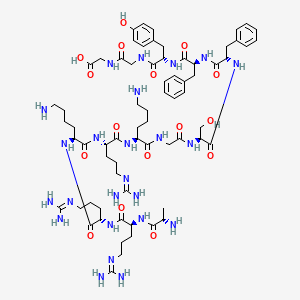
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)


